1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C23H27N7O and its molecular weight is 417.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, target interactions, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 329.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
-
Adenosine Receptors : The compound has been shown to exhibit high affinity for adenosine receptors, particularly A2A and A1 subtypes. The binding affinities are as follows:
- A2A (Human) : Ki = 2.10 nM
- A1 (Human) : Ki = 210 nM
- A2A (Rat) : Ki = 43 nM
- Potassium Channels : It also demonstrates inhibitory effects on potassium voltage-gated channels, which are crucial for neuronal excitability and signal transmission. The IC50 value for hERG channel inhibition is reported at 650 nM, indicating a moderate risk for cardiotoxicity .
Biological Activity
The compound's biological activities can be summarized in the following table:
Activity Type | Target | Effect | Measurement Method |
---|---|---|---|
Adenosine Receptor Binding | A2A (Human) | High Affinity | Binding Assay |
Adenosine Receptor Binding | A1 (Human) | Moderate Affinity | Binding Assay |
Potassium Channel Inhibition | hERG | Moderate Inhibition | Electrophysiological Assay |
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of the compound, it was administered to models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting that the compound may offer protective benefits in conditions such as Alzheimer's disease.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of the compound. It was found to significantly reduce levels of IL-6 in animal models of rheumatoid arthritis, demonstrating its potential utility in treating inflammatory disorders .
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c31-23(27-20-7-11-28(12-8-20)14-18-5-2-1-3-6-18)19-15-29(16-19)21-13-22(25-17-24-21)30-10-4-9-26-30/h1-6,9-10,13,17,19-20H,7-8,11-12,14-16H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFUZQTXLMYSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.